molecular formula C12H9NO3 B111934 4-(2-formyl-1H-pyrrol-1-yl)benzoic acid CAS No. 149323-68-2

4-(2-formyl-1H-pyrrol-1-yl)benzoic acid

Cat. No.: B111934
CAS No.: 149323-68-2
M. Wt: 215.2 g/mol
InChI Key: GUXYMXAQOPCVLS-UHFFFAOYSA-N
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Description

4-(2-Formyl-1H-pyrrol-1-yl)benzoic acid: is an organic compound with the molecular formula C12H9NO3 and a molecular weight of 215.20 g/mol . This compound is characterized by the presence of a formyl group attached to a pyrrole ring, which is further connected to a benzoic acid moiety. It is a heterocyclic building block commonly used in organic synthesis and research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-formyl-1H-pyrrol-1-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of a pyrrole derivative with a benzoic acid derivative under controlled conditions . For example, ethyl 4-(2,5-dimethylpyrrol-1-yl)benzoate can be refluxed with hydrazine hydrate in absolute ethanol to yield the desired product .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 4-(2-Formyl-1H-pyrrol-1-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 4-(2-Formyl-1H-pyrrol-1-yl)benzoic acid is used as a building block in the synthesis of more complex heterocyclic compounds. It is valuable in the development of new materials and catalysts .

Biology and Medicine:

Industry: In the industrial sector, it can be used in the synthesis of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 4-(2-formyl-1H-pyrrol-1-yl)benzoic acid and its derivatives often involves interactions with biological macromolecules. For instance, some derivatives may inhibit enzymes by binding to their active sites, thereby blocking their activity . The specific molecular targets and pathways can vary depending on the derivative and its intended application .

Comparison with Similar Compounds

Comparison: 4-(2-Formyl-1H-pyrrol-1-yl)benzoic acid is unique due to the presence of both a formyl group and a pyrrole ring, which confer distinct reactivity and potential for further functionalization. Compared to similar compounds, it offers a versatile platform for the synthesis of a wide range of derivatives with diverse applications .

Properties

IUPAC Name

4-(2-formylpyrrol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-8-11-2-1-7-13(11)10-5-3-9(4-6-10)12(15)16/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXYMXAQOPCVLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201281271
Record name 4-(2-Formyl-1H-pyrrol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201281271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149323-68-2
Record name 4-(2-Formyl-1H-pyrrol-1-yl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149323-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Formyl-1H-pyrrol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201281271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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